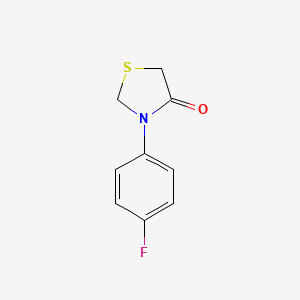

3-(4-Fluorophenyl)-1,3-thiazolidin-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-fluorophenyl)-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNOS/c10-7-1-3-8(4-2-7)11-6-13-5-9(11)12/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAQSSZSRPXUUHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(CS1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 4 Fluorophenyl 1,3 Thiazolidin 4 One and Analogous Derivatives

Classical Cyclocondensation Protocols

The cornerstone of 3-(4-Fluorophenyl)-1,3-thiazolidin-4-one synthesis lies in cyclocondensation reactions. These methods traditionally involve the formation of a thiazolidinone ring from acyclic precursors.

A prevalent and fundamental method for synthesizing the 1,3-thiazolidin-4-one core is the reaction of an imine (Schiff base) with thioglycolic acid. researchgate.net This reaction involves the nucleophilic attack of the sulfur atom from thioglycolic acid on the imine's carbon atom, followed by an intramolecular cyclization that eliminates a water molecule to form the heterocyclic ring. nih.govrsc.org

For the specific synthesis of this compound, the imine is typically formed from the condensation of 4-fluoroaniline (B128567) and an appropriate aldehyde. The subsequent reaction with thioglycolic acid yields the desired product. The reaction mechanism generally proceeds through the formation of an intermediate which then undergoes cyclization. researchgate.net

Table 1: Examples of Classical Synthesis of Thiazolidin-4-one Derivatives

| Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Imine (from aldehyde and amine), Thioglycolic acid | Benzene, reflux | 2,3-disubstituted-1,3-thiazolidin-4-ones | 25-69% | nih.govrsc.org |

| Ethyl 3-aminopropionate hydrochloride, Aromatic aldehydes, Mercaptoacetic acid | Toluene (B28343), 110-115°C, 36h | Ethyl 3-(2-aryl-4-oxo-thiazolidin-3-yl)-propionates | Moderate to good | nih.gov |

Conversely, one-pot synthesis has gained popularity due to its efficiency. asianpubs.orgekb.eg In this strategy, the amine (4-fluoroaniline), an aldehyde, and thioglycolic acid are combined in a single reaction vessel. nih.gov This approach is often simpler, faster, and can lead to higher yields by avoiding the isolation of intermediates. eurekaselect.com The reaction of an aldehyde, an amine, and mercaptoacetic acid is a common three-component reaction for synthesizing 1,3-thiazolidin-4-ones. pnu.ac.ir

Table 2: Comparison of One-Pot vs. Multistage Synthesis

| Strategy | Advantages | Disadvantages | Typical Conditions |

|---|---|---|---|

| One-Pot | Higher efficiency, shorter reaction times, often higher yields. asianpubs.orgeurekaselect.com | Potential for side reactions, purification can be more complex. | Refluxing in a suitable solvent like toluene or ethanol. nih.govacgpubs.org |

| Multistage | Allows for purification of intermediates, better control over reaction steps. | More time-consuming, potential for lower overall yield. | Stepwise reaction with isolation of the imine intermediate. researchgate.net |

Advanced Synthetic Approaches

To overcome the limitations of classical methods, such as long reaction times and the use of hazardous solvents, advanced synthetic techniques have been developed.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. benthamdirect.comccsenet.orgccsenet.org This technique significantly reduces reaction times, often from hours to minutes, and can lead to higher yields and purer products. nih.govrsc.org The synthesis of 1,3-thiazolidin-4-ones, including this compound, has been successfully achieved using microwave irradiation, often in solvent-free conditions or with green solvents. eurekaselect.comnih.gov This method is considered more environmentally friendly compared to conventional heating. nih.govaip.org

Table 3: Microwave-Assisted Synthesis of Thiazolidin-4-ones

| Reactants | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Benzylidene-anilines, Mercaptoacetic acid | Benzene, Microwave irradiation | Significantly shorter than conventional | 65-90% | nih.govrsc.org |

| 3-Formyl chromone, Primary amine, Mercaptoacetic acid | Microwave irradiation | Not specified | Not specified | nih.gov |

In line with the principles of green chemistry, recent research has focused on developing more sustainable synthetic routes. This includes the use of environmentally benign solvents, catalysts, and energy sources. nih.gov

The use of nanomaterials as catalysts represents a significant advancement in the synthesis of 1,3-thiazolidin-4-ones. researchgate.net For instance, L-proline-functionalized silica-coated Fe3O4 nanoparticles have been employed as a green and efficient catalyst for the three-component reaction of aldehydes, thioglycolic acid, and amines. pnu.ac.ir These magnetic nanoparticles can be easily recovered and reused, making the process more economical and environmentally friendly. pnu.ac.ir Other nanocatalysts, such as those based on copper oxide, have also been utilized to promote the synthesis of thiazolidinone derivatives under greener conditions. researchgate.net

Table 4: Nanomaterial-Catalyzed Synthesis of Thiazolidin-4-ones

| Catalyst | Reactants | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Fe3O4@SiO2@L-proline | Aldehydes, Thioglycolic acid, Amines | Solvent-free, 80°C | High yield (up to 98%), reusable catalyst, environmentally friendly. | pnu.ac.ir |

| CuO Nanoparticles | 2-chloroquinoline-3-carbaldehyde, Thioglycolic acid, Aromatic amines | Hydrothermal method | Magnetically separable catalyst, good yields. | researchgate.net |

Strategic Functionalization and Diversification of the this compound Scaffold

The this compound scaffold serves as a versatile template for the development of new derivatives with potentially enhanced biological activities. researchgate.net The structure of 4-thiazolidinones allows for modifications at the C2, N3, and C5 positions, enabling the synthesis of a diverse library of compounds. mdpi.com

Strategic functionalization can involve introducing various substituents at different positions of the thiazolidinone ring. For example, different aromatic aldehydes can be used in the initial synthesis to introduce a range of substituents at the C2 position. tandfonline.com Further reactions can be carried out on the core structure, such as introducing fluorine-containing groups, which has been shown to be a promising strategy for developing novel anticancer agents. researchgate.net The introduction of other heterocyclic moieties, such as pyrazoline or triazole, can also lead to compounds with interesting pharmacological profiles. nih.govchemmethod.comnih.gov

Chemical Transformations at the C-2 Position

The C-2 position of the this compound ring is a key site for introducing structural diversity. A common synthetic route to access this scaffold involves the one-pot, three-component reaction of an amine (e.g., 4-fluoroaniline), an aldehyde, and thioglycolic acid. nih.gov By varying the aldehyde component, a wide array of substituents can be installed at the C-2 position.

For instance, the synthesis of 2-aryl-3-(4-fluorophenyl)-1,3-thiazolidin-4-ones is achieved by reacting 4-fluoroaniline, a substituted benzaldehyde, and mercaptoacetic acid. nih.gov This reaction proceeds via the initial formation of a Schiff base between the aniline (B41778) and the aldehyde, followed by cyclization with mercaptoacetic acid. This methodology allows for the introduction of various substituted phenyl rings at the C-2 position, which has been shown to be crucial for biological activity in related compounds. researchgate.net

Table 1: Examples of C-2 Substituted 3-(Aryl)-1,3-thiazolidin-4-one Derivatives

Modifications at the C-5 Position, Including 5-Ene Derivatives

The methylene (B1212753) group at the C-5 position of the thiazolidin-4-one ring is reactive and serves as a prime location for introducing substituents, particularly through condensation reactions. mdpi.comnih.gov One of the most widely used methods for modifying the C-5 position is the Knoevenagel condensation. nih.gov This reaction involves the base-catalyzed condensation of the active methylene group at C-5 with various aldehydes or ketones. mdpi.comnih.gov

This reaction typically uses a base catalyst, such as piperidine (B6355638) or sodium acetate, and results in the formation of 5-ylidene-1,3-thiazolidin-4-one derivatives (also known as 5-ene derivatives). mdpi.com The reaction of a this compound precursor with various aromatic aldehydes would yield a series of 5-arylidene derivatives. orientjchem.org The introduction of the exocyclic double bond at the C-5 position extends the conjugation of the system and provides a rigid framework, which can be important for receptor binding. orientjchem.org

The synthesis of these 5-ene derivatives is often straightforward, with the reaction proceeding in solvents like methanol (B129727) or acetic acid under reflux conditions. mdpi.com The resulting products can typically be isolated by filtration upon cooling the reaction mixture. This methodology has been extensively used to create large libraries of 5-substituted thiazolidin-4-ones for biological screening. orientjchem.org

Table 2: Synthesis of 5-Ene Thiazolidin-4-one Derivatives via Knoevenagel Condensation

Hybrid Pharmacophore Approaches for Scaffold Merging

The strategy of creating hybrid molecules by merging different pharmacophores is a well-established approach in drug design to develop new agents with potentially enhanced or novel biological activities. The this compound scaffold has been utilized as a core structure for the development of such hybrid compounds. nih.govnih.gov

This approach involves covalently linking the thiazolidin-4-one moiety to another biologically active heterocyclic system. For example, hybrid molecules incorporating pyrazole, 1,2,4-triazole (B32235), 1,3,4-thiadiazole, or quinazolinone have been synthesized. nih.govnih.govbiointerfaceresearch.com The synthesis of these hybrids often involves multi-step reaction sequences where the thiazolidin-4-one core is first constructed and then coupled with the second pharmacophore.

One common strategy involves synthesizing a thiazolidin-4-one derivative with a reactive functional group that can be used for linking to the second scaffold. For instance, a 2-imino-thiazolidin-4-one can be condensed with an aldehyde-bearing heterocyclic ring at the C-5 position. biointerfaceresearch.com Another approach is to build the second heterocycle onto a pre-formed thiazolidin-4-one. The synthesis of thiazolidin-4-one-1,3,5-triazine hybrids, for example, demonstrated notable antibiofilm activity. nih.gov Similarly, a hybrid of 2-(4-fluorophenyl)-3-(5-methylisoxazol-3-yl)thiazolidin-4-one was synthesized as a potential antimitotic agent. nih.gov These hybrid strategies underscore the utility of the thiazolidin-4-one scaffold as a versatile building block in medicinal chemistry. nih.govnih.gov

Table 3: Examples of Hybrid Molecules Incorporating the Thiazolidin-4-one Scaffold

Structure Activity Relationship Sar Investigations of 3 4 Fluorophenyl 1,3 Thiazolidin 4 One Derivatives

Electronic and Steric Influences of the 4-Fluorophenyl Group at N-3

From a steric perspective, the phenyl ring at N-3 dictates the spatial orientation of other substituents on the thiazolidinone core. The planarity of the phenyl group and its rotational angle relative to the thiazolidinone ring are critical for binding to biological targets. The relatively small size of the fluorine atom ensures that it does not introduce significant steric hindrance, allowing the molecule to adopt favorable conformations for receptor interaction.

Positional and Substituent Effects at C-2 and C-5 on Biological Efficacy

The C-2 and C-5 positions of the 3-(4-Fluorophenyl)-1,3-thiazolidin-4-one nucleus are primary sites for chemical modification to generate diverse libraries of compounds with varied biological activities. nih.gov

Substitutions at C-2: The C-2 position is highly amenable to the introduction of a wide range of aryl, heteroaryl, and alkyl groups. The nature of this substituent profoundly impacts the molecule's activity. For instance, in antimicrobial studies, the introduction of different aryl groups at C-2 leads to significant variations in potency. Derivatives bearing a 4-chlorophenyl or a 4-nitrophenyl group at C-2 have demonstrated notable antimicrobial and anticancer activity. scispace.com The electronic properties of the C-2 substituent are critical; electron-withdrawing groups on an aryl ring at this position can enhance activity against certain microbial strains. nanobioletters.com

Substitutions at C-5: The C-5 methylene (B1212753) group is an active position that can be readily substituted, often via Knoevenagel condensation with various aldehydes to introduce an arylidene or alkylidene moiety. nih.gov This modification introduces a double bond, extending the conjugation of the system and fixing the substituent's geometry. The stereochemistry of this exocyclic double bond, typically in the Z-configuration, is crucial for activity. nih.gov SAR studies have consistently shown that the nature of the arylidene group at C-5 is a key determinant of biological efficacy. For example, benzylidene rings with electron-donating groups (e.g., hydroxy, methoxy) or electron-withdrawing groups (e.g., nitro, chloro) at the para-position have resulted in compounds with potent anticancer and antimicrobial activities. scispace.com

The following table summarizes the effect of various substituents at C-2 and C-5 on the antimicrobial activity of thiazolidin-4-one derivatives.

| Compound Series | C-2 Substituent | C-5 Substituent | Observed Biological Activity | Reference |

| Thiazolidinone-A | 4-Chlorophenyl | 4-Nitrobenzylidene | Potent antimicrobial agent | scispace.com |

| Thiazolidinone-B | 4-Methoxyphenyl | 4-Hydroxybenzylidene | Most active anticancer agent in its series | scispace.com |

| Thiazolidinone-C | Unsubstituted Phenyl | H | Moderate antimicrobial activity | nanobioletters.com |

| Thiazolidinone-D | Unsubstituted Phenyl | 4-Chlorobenzylidene | Significant antimicrobial inhibition | nanobioletters.com |

| Thiazolidinone-E | Unsubstituted Phenyl | 4-Methylbenzylidene | Decreased antimicrobial activity | nanobioletters.com |

Conformational Features and Their Correlation with Pharmacological Actions

The three-dimensional structure and conformational flexibility of this compound derivatives are intrinsically linked to their interaction with biological targets. The thiazolidinone ring itself is not perfectly planar and can adopt different envelope or twisted conformations. However, the introduction of substituents, particularly the bulky aryl group at N-3 and an exocyclic double bond at C-5, imposes significant conformational constraints.

Delineation of SAR for Specific Molecular Targets

The broad-spectrum activity of this compound derivatives stems from their ability to interact with various molecular targets. SAR studies have been crucial in optimizing their potency and selectivity against specific targets, primarily in the realms of antimicrobial and anticancer research.

Antimicrobial Activity: Thiazolidinone derivatives have been extensively studied for their antibacterial and antifungal properties. mdpi.com The SAR for antimicrobial activity highlights several key features:

N-3 Aryl Group: The presence of a halogenated phenyl ring, such as 4-fluorophenyl, is often beneficial.

C-2 Aryl Group: Substituents on the C-2 aryl ring significantly modulate activity. Electron-withdrawing groups like chloro and nitro often enhance potency. nanobioletters.comscispace.com

C-5 Arylidene Moiety: The substituent on the C-5 benzylidene ring is a major determinant of activity. Halogen (e.g., chloro) or nitro groups at the para-position of the benzylidene ring tend to confer strong antibacterial and antifungal properties. nanobioletters.comscielo.br In contrast, electron-donating groups like methyl or methoxy (B1213986) can sometimes decrease activity against certain bacterial strains. nanobioletters.com

The following table presents minimum inhibitory concentration (MIC) data for a series of 2,3-diaryl-thiazolidin-4-ones, illustrating these SAR trends.

| Compound ID | N-3 Substituent | C-2 Substituent | MIC against S. aureus (mg/mL) | MIC against E. coli (mg/mL) | Reference |

| Compound 5 | 4-Chlorophenyl | 2-Nitrophenyl | 0.06 | 0.008 | mdpi.com |

| Compound 8 | 4-Bromophenyl | 2-Nitrophenyl | 0.03 | 0.015 | mdpi.com |

| Compound 15 | 4-Methylphenyl | 2-Nitrophenyl | 0.06 | 0.008 | mdpi.com |

Note: Data from a study on 2,3-diaryl-thiazolidin-4-ones illustrates general SAR principles applicable to the 3-(4-fluorophenyl) scaffold.

Anticancer Activity: Many thiazolidin-4-one derivatives have emerged as potent anticancer agents, acting through various mechanisms, including the inhibition of enzymes like protein tyrosine phosphatases or kinases. nih.govekb.eg SAR analysis for anticancer activity reveals that:

The N-3 aryl substituent is critical. Studies on fluorinated derivatives have shown that the position of fluorine on the N-aryl ring can influence cytotoxicity against cancer cell lines like HepG2 and HCT116. researchgate.net

The C-2 position often accommodates various aryl groups. Unsubstituted phenyl rings at C-2 have yielded compounds with high cytotoxicity against lung cancer (A549) cells. mdpi.com

The C-5 arylidene moiety is a key pharmacophoric element. The presence of hydroxy or methoxy groups on the C-5 benzylidene ring has been linked to potent activity against breast cancer (MCF-7) cell lines. mdpi.comscispace.com

The table below shows the anticancer activity (IC₅₀) for representative thiazolidin-4-one derivatives.

| Compound ID | C-2 Substituent | C-5 Substituent | Cell Line | IC₅₀ (µM) | Reference |

| Compound 21a | Phenyl | H | A549 | 0.72 | mdpi.com |

| Compound 21e | Phenyl | H | MCF-7 | 1.003 | mdpi.com |

| Compound 10 | 4-Methoxyphenyl | 4-Hydroxybenzylidene | Not Specified | 18.59 | scispace.com |

These targeted SAR investigations are essential for the rational design of novel this compound derivatives with improved potency and selectivity for specific therapeutic applications.

Pharmacological and Biological Activity Spectrum of 3 4 Fluorophenyl 1,3 Thiazolidin 4 One Derivatives

Anticancer and Anti-proliferative Activity

The quest for novel and effective anticancer agents has highlighted the potential of 3-(4-Fluorophenyl)-1,3-thiazolidin-4-one derivatives. nih.gov These compounds have been extensively studied for their ability to inhibit the growth of various cancer cell lines, showcasing a range of mechanisms that disrupt cancer cell proliferation and survival. pharmacophorejournal.comnih.gov

Research has demonstrated that this compound derivatives exert their anti-proliferative effects through various mechanisms. One key mechanism involves the induction of apoptosis, or programmed cell death, in cancer cells. For instance, certain derivatives have been shown to significantly increase the activity of caspase-3, a key executioner enzyme in the apoptotic pathway, in human lung carcinoma (A549), neuroblastoma (SH-SY5Y), and colorectal adenocarcinoma (CACO-2) cell lines. mdpi.com

Furthermore, some derivatives have been found to induce apoptosis through a reactive oxygen species (ROS)-dependent pathway. mdpi.com The generation of ROS can lead to cellular damage and trigger apoptotic cell death. mdpi.com Studies on human squamous carcinoma (SCC-15) cells have also indicated that these compounds can stimulate ROS production, contributing to their cytotoxic and pro-apoptotic properties at higher concentrations. researchgate.net

The anti-proliferative activity of these derivatives has been evaluated against a panel of cancer cell lines, with some compounds showing potent effects. For example, certain 2-phenylimino-4-thiazolidinone derivatives have demonstrated encouraging in-vitro anti-proliferative activity against human colon carcinoma (HCT 116) and human hepatocellular carcinoma (HEPG2) cell lines. pharmacophorejournal.com Similarly, novel fluorinated thiazolidin-4-one derivatives have been tested against liver (HepG2) and colon (HCT116) cancer cell lines, with some showing promising anticancer potential. researchgate.net

Table 1: Anticancer Activity of Selected this compound Derivatives

| Derivative | Cancer Cell Line | Activity |

| 2-phenylimino-4-thiazolidinone derivatives | Human colon carcinoma (HCT 116), Human hepatocellular carcinoma (HEPG2) | Encouraging in-vitro anti-proliferative activity pharmacophorejournal.com |

| Fluorinated thiazolidin-4-one derivatives | Liver (HepG2), Colon (HCT116) | Promising anticancer potential researchgate.net |

| 5Z-(4-fluorobenzylidene)-2-(4-hydroxyphenylamino)-thiazol-4-one | Lung carcinoma (A549), Colon adenocarcinoma (CACO-2) | Cytotoxic effects researchgate.net |

| 1,3,4-thiadiazole and 1,3-thiazolidine-4-one hybrids | Breast cancer (MCF-7, 4T1, MDA-MB-231), Prostate cancer (PC3) | Significant cytotoxic effect nih.gov |

A significant aspect of the anticancer activity of this compound derivatives lies in their ability to inhibit key enzymes involved in oncogenic pathways.

PIM Kinase Inhibition: The PIM family of serine/threonine kinases are attractive targets for anticancer drug development. nih.gov Thiazolidine (B150603) derivatives have been identified as potent inhibitors of the PIM kinase family. nih.gov Through high-throughput screening and optimization, a series of these compounds demonstrated excellent pan-PIM isoform inhibition profiles. nih.gov Specific derivatives have shown encouraging anti-proliferative activity in PIM-expressing leukemic cancer cell lines, such as MV4-11 and K562. nih.gov For instance, one of the best examples from a study gave an IC50 of 0.75μM against the K562 cell line. nih.gov

Topoisomerase II Inhibition: Topoisomerase II is another crucial enzyme in cancer therapy, as its inhibition can lead to DNA damage and cell death. mdpi.com Thiazole (B1198619) derivatives have been investigated for their ability to interfere with DNA topoisomerases. mdpi.com While some acridine-based derivatives have shown interesting inhibition of topoisomerase IIα, certain thiazolidin-4-one derivatives have been found to be inactive against topoisomerase I. mdpi.comresearchgate.net This highlights the structural specificity required for enzyme inhibition.

Beyond direct enzyme inhibition, this compound derivatives modulate various cellular processes that are critical for cancer cell survival and proliferation. These compounds have been shown to interact with DNA, a primary target for many anticancer drugs. nih.gov The planar structure of some of these derivatives allows them to intercalate within the DNA double helix, interfering with cellular functions. researchgate.net

Furthermore, these derivatives can influence cell cycle progression and induce nuclear fragmentation, both of which are hallmarks of apoptosis. nih.gov The ability of these compounds to generate reactive oxygen species (ROS) also plays a significant role in their anticancer effects, as elevated ROS levels can lead to oxidative stress and trigger cell death pathways. mdpi.commdpi.com

Antimicrobial and Antibiofilm Potential

In addition to their anticancer properties, this compound derivatives have demonstrated significant potential as antimicrobial and antibiofilm agents. nih.govdntb.gov.ua The rise of antibiotic resistance necessitates the development of new therapeutic agents, and these compounds offer a promising scaffold for this purpose. mdpi.comnih.gov

A broad spectrum of antibacterial activity has been observed for various derivatives of this compound. mdpi.comnih.gov Studies have shown their efficacy against a range of both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov

For instance, a series of 2,3-diaryl-thiazolidin-4-ones exhibited antibacterial activity against six Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.008 to 0.24 mg/mL. mdpi.com In this study, S. Typhimurium was the most sensitive bacterium, while S. aureus was the most resistant. mdpi.com Some of the most active compounds were found to be more potent than the standard antibiotic ampicillin (B1664943) against resistant strains like MRSA, P. aeruginosa, and E. coli. mdpi.com

Other studies have also reported the synthesis of thiazolidin-4-one derivatives with remarkable growth inhibition of a wide spectrum of bacteria, with many compounds displaying greater antibacterial activity than ampicillin and streptomycin. rsc.org The presence of electron-withdrawing groups on the phenyl ring has been shown to enhance antimicrobial potency. nih.gov

Table 2: Antibacterial Activity of Selected this compound Derivatives

| Derivative | Bacterial Strain | Activity (MIC) |

| 2,3-diaryl-thiazolidin-4-ones | Gram-positive and Gram-negative bacteria | 0.008–0.24 mg/mL mdpi.com |

| Thiazolidin-4-one sulfonyl derivatives | S. aureus, P. aeruginosa, E. coli, S. typhimurium | Prominent inhibitory activity nih.gov |

| 2-(4-fluoro-phenyl)-3-(4-methyl-5,6,7,8-tetrahydro-quinazolin-2-yl)-thiazolidin-4-one | Pseudomonas fluorescens, Staphylococcus aureus | Marked antimicrobial activity nih.gov |

| Thiazole derivatives bearing thiazolidin-4(5H)-one | K. pneumoniae, E. coli | Active against all bacterial species scielo.br |

| Hybrid Thiazolidinone derivatives | S. aureus, P. aeruginosa, Salmonella typhi | Active against all bacterial strains nanobioletters.com |

The antifungal potential of this compound derivatives has also been well-documented. mdpi.comtandfonline.com Several synthesized compounds have shown good antifungal activity against various fungal strains, with some exceeding or being equipotent to the reference antifungal agents bifonazole (B1667052) and ketoconazole. mdpi.comrsc.org

In one study, the MIC range for antifungal activity was 0.015–0.24 mg/mL. mdpi.com The probable mechanism for the antifungal action is believed to be the inhibition of CYP51, an enzyme crucial for fungal cell membrane synthesis. mdpi.com Another study reported the synthesis of 3-(1,2,4-triazol-3-yl)-4-thiazolidinone derivatives with antifungal activity against C. albicans and C. glabrata. tandfonline.com Furthermore, some novel hybrid thiazolidinone derivatives have demonstrated activity against the fungal strain C. albicans. nanobioletters.com

Table 3: Antifungal Activity of Selected this compound Derivatives

| Derivative | Fungal Strain | Activity (MIC) |

| 2,3-diaryl-thiazolidin-4-ones | Various fungi | 0.015–0.24 mg/mL mdpi.com |

| 3-(1,2,4-triazol-3-yl)-4-thiazolidinones | Candida albicans, Candida glabrata | Antifungal activity observed tandfonline.com |

| Thiazolidin-4-one sulfonyl derivatives | Various fungi | Significant activity nih.gov |

| Hybrid Thiazolidinone derivatives | Candida albicans | Activity against the fungal strain nanobioletters.com |

| Fluorine-substituted 4-thiazolidinone (B1220212) | Not specified | Antifungal activity researchgate.net |

Antitubercular Activity Against Mycobacterium tuberculosis Strains

Thiazolidin-4-one derivatives have emerged as a promising class of compounds in the search for new antitubercular agents, showing efficacy against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb). nih.gov The incorporation of various substituents on the thiazolidinone nucleus has been a key strategy in developing potent antitubercular agents. orientjchem.orgut.ac.ir

Research has shown that specific substitutions on the phenyl ring at the C-2 position of the thiazolidin-4-one core can significantly impact antimycobacterial activity. For instance, a series of 2-aryl-3-(4-methylphenylamino)thiazolidin-4-one derivatives were synthesized and evaluated for their in-vitro activity against the M. tuberculosis H37Rv strain. researchgate.net Among these, compounds with a 4-ethoxyphenyl or 4-ethylphenyl group at the C-2 position exhibited promising activity, with a minimum inhibitory concentration (MIC) of 12.5 µg/mL. researchgate.net

In another study, novel thiazolidinone derivatives were synthesized and showed good docking scores compared to standard drugs like pyrazinamide (B1679903) and streptomycin. ajol.info Two compounds, in particular, demonstrated higher antitubercular activity than the standards. ajol.info Further research into thiazolidin-4-one derivatives has identified compounds with potent activity against drug-sensitive Mtb H37Ra, as well as MDR and XDR strains. nih.govnih.gov For example, certain derivatives exhibited MIC values as low as 2.28 µM against the H37Ra strain. nih.gov These findings underscore the potential of the thiazolidin-4-one scaffold in the development of new treatments for tuberculosis. orientjchem.org

Table 1: Antitubercular Activity of Selected Thiazolidin-4-one Derivatives

| Compound | Target Strain | MIC (µM) | Reference |

|---|---|---|---|

| Derivative 1 | Mtb H37Ra (DS) | 2.49 | nih.gov |

| Derivative 1 | Mtb (MDR) | 9.91 | nih.gov |

| Derivative 1 | Mtb (XDR) | 39.72 | nih.gov |

| Derivative 2 | Mtb H37Ra (DS) | 2.28 | nih.gov |

| Derivative 2 | Mtb (MDR) | 18.14 | nih.gov |

| Derivative 2 | Mtb (XDR) | 36.31 | nih.gov |

| Derivative 3 | Mtb H37Rv | 12.5 µg/mL | researchgate.net |

| Derivative 4 | Mtb H37Rv | 12.5 µg/mL | researchgate.net |

DS: Drug-Sensitive, MDR: Multi-Drug Resistant, XDR: Extensively Drug-Resistant

Mechanisms of Biofilm Formation Inhibition

Bacterial biofilm formation is a significant challenge in treating chronic infections due to increased resistance to antimicrobial agents. nih.govnih.gov Thiazolidin-4-one derivatives have been investigated for their potential to inhibit biofilm formation. mdpi.comresearchgate.net These compounds can interfere with the intricate process of biofilm development, which involves bacterial attachment to a surface, followed by the formation of a multilayered community encased in an extracellular matrix. nih.gov

One of the proposed mechanisms for the antibiofilm activity of thiazolidinone derivatives is the inhibition of key enzymes involved in bacterial cell wall biosynthesis, such as E. coli Mur B. nih.gov Additionally, some derivatives have been found to target and inhibit histidine kinases, like YycG in S. epidermidis, which play a role in signaling pathways that regulate biofilm growth. mdpi.com

A study on a specific thiazolidinone derivative, TD-H2-A, demonstrated potent bactericidal activity against mature Staphylococcus aureus biofilms. nih.govresearchgate.net It is hypothesized that this compound may target the histidine kinase WalK, thereby inhibiting both planktonic growth and biofilm formation. nih.gov Another series of 2-aryl-3-aminothiazolidin-4-ones, including a derivative with a 4-fluorophenyl group at the C-2 position, was effective in inhibiting S. aureus biofilm formation, with one compound showing a higher potential than the standard ciprofloxacin. mdpi.com

Antiviral Efficacy

The broad biological activity of thiazolidin-4-ones extends to antiviral applications, with derivatives showing inhibitory effects against a range of viruses. ekb.eg

Thiazolidin-4-one derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. nih.govscilit.comnih.gov These compounds bind to an allosteric site on the reverse transcriptase enzyme, which is crucial for the replication of the virus. nih.gov The binding of NNRTIs induces conformational changes in the enzyme, thereby inhibiting its function. nih.gov

The design of these inhibitors often mimics a "butterfly" shape, where two aromatic rings act as wings and interact with a hydrophobic pocket of the enzyme. nih.govnih.gov The thiazolidinone core can participate in hydrogen bonding with amino acid residues like Lys101, further stabilizing the interaction. nih.gov The 2,3-diaryl-1,3-thiazolidin-4-one scaffold has been a particularly fruitful area of research, with some derivatives showing anti-HIV-1 activity at micromolar concentrations. nih.govnih.govresearchgate.net The nature and position of substituents on the aryl rings have been shown to be critical for the inhibitory activity. scilit.com

The antiviral spectrum of thiazolidin-4-one derivatives includes activity against the Hepatitis C virus (HCV). Specifically, these compounds have been shown to inhibit the HCV non-structural protein 5B (NS5B) RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication. nih.govnih.gov A series of 2',4'-difluoro-4-hydroxybiphenyl-3-carboxylic acid [2-(2-fluorophenyl)-4-thiazolidinone-3-yl]amide showed an IC50 value of 48 µM against HCV NS5B. nih.gov

Furthermore, thiazolidinone derivatives have been evaluated for their activity against feline coronaviruses. researchgate.net While specific data on this compound is not detailed, the broader class of compounds shows promise. For instance, the protease inhibitor GC376 has been effective in treating feline infectious peritonitis (FIP), which is caused by a feline coronavirus. scienceopen.com

Anti-inflammatory and Analgesic Properties

Thiazolidin-4-one derivatives have demonstrated significant anti-inflammatory and analgesic properties. orientjchem.orgnih.govsilae.it Their mechanism of action is often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is associated with inflammation. nih.gov Some derivatives also exhibit inhibitory activity against 5-lipoxygenase (LOX). nih.gov

In various animal models, such as carrageenan-induced paw edema in rats, thiazolidinone derivatives have shown a significant reduction in inflammation. nih.govrjptonline.org For example, 3-(4-bromo-2-carboxyphenyl)-2-(fluorophenyl)-5-methyl-4-thiazolidinone was identified as a potent anti-inflammatory agent. orientjchem.org The presence of a sulfonamide group in some derivatives has been noted to be important for their anti-inflammatory effects. nih.gov

The analgesic activity of these compounds has been demonstrated in tests like the tail-flick method and acetic acid-induced writhing in mice. silae.itrjptonline.orgresearchgate.net Derivatives containing chloro, fluoro, and nitro groups have shown notable activity. rjptonline.org The dual inhibition of COX and LOX pathways by some thiazolidinones contributes to their effectiveness as anti-inflammatory and analgesic agents. nih.gov

Table 2: Anti-inflammatory Activity of a Thiazolidin-4-one Derivative

| Compound | Test Model | Dose (mg/kg) | Inhibition (%) | Reference |

|---|---|---|---|---|

| 2-chloro-10[5-(2-flurophenyl-2-oxo-4-thiazolidin-1-yl)-aminoacetyl] phenothiazine | Carrageenan-induced paw edema | 50 | 38.6 | orientjchem.org |

Other Noteworthy Biological Activities

The therapeutic potential of the thiazolidin-4-one scaffold is extensive, with research revealing a variety of other biological activities. These include:

Anticancer Activity : Derivatives have been evaluated against various cancer cell lines, such as HepG2, MCF-7, and HT-29, with some showing IC50 values comparable to doxorubicin. mdpi.comnih.gov

Antimicrobial and Antifungal Activity : The thiazolidinone core is present in compounds with broad-spectrum antibacterial and antifungal properties. researchgate.net

Anticonvulsant Activity : Certain thiazolidinone derivatives have been identified as potential anticonvulsant agents. orientjchem.org

Antidiabetic Activity : The thiazolidinedione subgroup, which includes drugs like pioglitazone, is well-known for its use in treating type 2 diabetes. ekb.eg

Anticonvulsant Activity

Thiazolidinone derivatives are recognized as a promising class for the development of new anticonvulsant drugs. zsmu.edu.ua The core structure is considered a cyclic mimetic of thiosemicarbazides and a bioisostere of hydantoin, both of which are known anticonvulsant scaffolds. mdpi.com Research has shown that modifications to the thiazolidinone ring can lead to compounds with significant anticonvulsant effects.

One study investigated a series of 4-thiazolidinone analogues and identified 3-(5-chloropyridin-2-yl)-2-(4-fluorophenyl) thiazolidin-4-one as the most active compound in an isoniazid-induced convulsion model in mice. researchgate.net Another study synthesized a series of thiazolidin-4-one substituted thiazoles and screened them for antiepileptic potency using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) methods. biointerfaceresearch.com Among the tested derivatives, 2-(4-Nitrophenyl)-3-(4-((4- phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one (PTT6) was identified as a highly active compound. biointerfaceresearch.com

Furthermore, research into sulfonamide derivatives of thiazolidin-4-ones has yielded compounds with significant activity in both MES and scPTZ animal models. tandfonline.com Specifically, compounds with certain substitutions demonstrated promising anticonvulsant profiles, suggesting their potential as lead compounds for further investigation. tandfonline.com The anticonvulsant activity of these derivatives is often attributed to their structural similarity to established antiepileptic drugs like phenytoin. mdpi.com

| Compound | Test Model | Observed Activity | Reference |

|---|---|---|---|

| 3-(5-chloropyridin-2-yl)-2-(4-fluorophenyl) thiazolidin-4-one | Isoniazid-induced convulsions (mice) | Most active among tested compounds | researchgate.net |

| 2-(4-Nitrophenyl)-3-(4-((4- phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one (PTT6) | Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) | Highly active | biointerfaceresearch.com |

| Sulfonamide-bearing 4-thiazolidinones | Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) | Significant activity | tandfonline.com |

Antidiabetic Research Context (e.g., PPARγ Activation)

Thiazolidinediones (TZDs) are a well-established class of oral antidiabetic agents used in the treatment of type 2 diabetes. ijrpr.com These compounds act as agonists for the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in regulating glucose and lipid metabolism. researchgate.net Activation of PPARγ by TZDs improves insulin (B600854) sensitivity and lowers blood glucose levels. ijrpr.com

While the core structure in this context is thiazolidine-2,4-dione, the broader class of thiazolidinones has been explored for antidiabetic potential. Research has focused on synthesizing novel thiazolidinone derivatives and evaluating their ability to act as PPARγ binders and, consequently, as potential antidiabetic agents. ijrpr.com For instance, some new synthetic thiazolidinedione derivatives have been identified as potent α-amylase inhibitors and antioxidants, with in vivo studies confirming their antihyperglycemic activity. nih.gov The development of new thiazolidinone derivatives continues to be an active area of research to identify compounds with improved efficacy and fewer side effects compared to existing medications. researchgate.netnih.gov

| Compound Class | Mechanism of Action | Therapeutic Target | Reference |

|---|---|---|---|

| Thiazolidinediones (TZDs) | PPARγ Agonism | Type 2 Diabetes | ijrpr.comresearchgate.net |

| Synthetic Thiazolidinedione Derivatives | α-Amylase Inhibition, Antioxidant | Type 2 Diabetes | nih.gov |

Antiparasitic Efficacy (e.g., Trypanocidal, Anti-Toxoplasma gondii)

Thiazolidin-4-one derivatives have emerged as a promising scaffold for the development of new antiparasitic agents, demonstrating activity against various parasites, including Trypanosoma cruzi and Toxoplasma gondii.

Trypanocidal Activity: Research has shown that certain 1,3-thiazole and 4-thiazolidinone derivatives exhibit significant in vitro activity against T. cruzi, the parasite responsible for Chagas disease. researchgate.netrsc.org In one study, while 1,3-thiazole derivatives were generally more potent, some 4-thiazolidinone compounds also displayed promising trypanocidal effects. rsc.org These compounds were designed based on molecular hybridization of known trypanocidal agents. nih.gov

Anti-Toxoplasma gondii Activity: Several studies have highlighted the potential of thiazolidin-4-one derivatives as effective agents against Toxoplasma gondii, the causative agent of toxoplasmosis. mdpi.comnih.govnih.gov A series of novel thiazolidin-4-one derivatives were synthesized and shown to inhibit the proliferation of T. gondii tachyzoites in vitro, with some compounds exhibiting significantly better activity than the reference drug sulfadiazine. mdpi.comnih.gov The modification of the 4-thiazolidinone ring at different positions has been shown to greatly influence the compound's activity against T. gondii. researchgate.net

| Target Organism | Compound Class | Observed Activity | Reference |

|---|---|---|---|

| Trypanosoma cruzi | 4-Thiazolidinone derivatives | Promising in vitro trypanocidal activity | researchgate.netrsc.org |

| Toxoplasma gondii | Novel thiazolidin-4-one derivatives | Significant in vitro inhibition of parasite proliferation | mdpi.comnih.gov |

Antioxidant Mechanisms

Thiazolidinone derivatives have been investigated for their antioxidant properties, which are crucial in combating oxidative stress implicated in various diseases. nih.govresearchgate.net The antioxidant activity of these compounds is often evaluated through in vitro assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging and ferric reducing antioxidant power (FRAP). nih.gov

The proposed mechanisms for their antioxidant action include the ability to donate a hydrogen atom from the thiazolidinone ring to free radicals, thereby neutralizing them. researchgate.net The presence of phenolic fragments in the structure of thiazole and thiazolidinone derivatives has been shown to enhance their antioxidant capacity. mdpi.com Studies have demonstrated that these compounds can effectively scavenge free radicals and reduce ferric ions, indicating their potential as antioxidants. mdpi.com The antioxidant properties of thiazolidinone derivatives may contribute to their therapeutic effects in various conditions, including inflammatory diseases. benthamdirect.com

| Assay | Compound Class | Mechanism | Reference |

|---|---|---|---|

| DPPH radical scavenging | Thiazolidinone derivatives | Hydrogen atom donation | researchgate.netnih.gov |

| Ferric Reducing Antioxidant Power (FRAP) | Thiazolidinone derivatives with phenolic fragments | Electron donation to reduce Fe3+ to Fe2+ | nih.govmdpi.com |

Enzyme Modulation (e.g., Acetylcholinesterase, Tyrosinase, Urease, Human Dihydroorotate (B8406146) Dehydrogenase, Aldose Reductase)

Derivatives of this compound have been shown to modulate the activity of several key enzymes, indicating their broad therapeutic potential.

Acetylcholinesterase (AChE) Inhibition: Thiazolidinone derivatives have been identified as potential inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. biointerfaceresearch.comarabjchem.orgnih.gov By inhibiting AChE, these compounds can increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. arabjchem.org Studies have shown that various synthesized thiazolidinone derivatives exhibit significant AChE inhibitory activity. biointerfaceresearch.comnih.govtandfonline.com

Urease Inhibition: Certain 4-thiazolidinone analogs have demonstrated potent in vitro inhibitory activity against urease, an enzyme involved in the pathogenesis of infections caused by Helicobacter pylori. daneshyari.com Some synthesized compounds showed outstanding urease inhibitory potential, with activity many folds better than the standard inhibitor thiourea. daneshyari.com

Human Dihydroorotate Dehydrogenase (hDHODH) Inhibition: Thiazolidin-4-one derivatives have been discovered as a new class of inhibitors for human dihydroorotate dehydrogenase (hDHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. nih.govnih.govarizona.edu Inhibiting hDHODH is a therapeutic strategy for various diseases, including rheumatoid arthritis and cancer. nih.gov Research has identified several 4-thiazolidinone derivatives with potent hDHODH inhibitory activity. nih.govarizona.edu

Aldose Reductase Inhibition: Some hydrazinecarbothioamides and 4-thiazolidinones have been synthesized and evaluated for their inhibitory effect on aldose reductase, an enzyme implicated in the long-term complications of diabetes. nih.govopenrepository.com Certain derivatives showed significant inhibition of this enzyme, suggesting their potential in managing diabetic complications. nih.gov

| Enzyme | Therapeutic Area | Observed Activity | Reference |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Alzheimer's Disease | Significant inhibition | biointerfaceresearch.comarabjchem.orgnih.govtandfonline.com |

| Urease | Bacterial Infections | Potent inhibition | daneshyari.com |

| Human Dihydroorotate Dehydrogenase (hDHODH) | Rheumatoid Arthritis, Cancer | Potent inhibition | nih.govnih.govarizona.edu |

| Aldose Reductase | Diabetic Complications | Significant inhibition | nih.govopenrepository.com |

Computational Chemistry and in Silico Approaches in the Study of 3 4 Fluorophenyl 1,3 Thiazolidin 4 One

Quantum Chemical Calculations and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and properties of molecules. researchgate.net These calculations help in understanding the intrinsic characteristics of 3-(4-Fluorophenyl)-1,3-thiazolidin-4-one at a subatomic level.

Frontier Molecular Orbital Analysis (EHOMO, ELUMO, Energy Gap)

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost orbital without electrons, acts as an electron acceptor.

The energies of these orbitals, EHOMO and ELUMO, and the difference between them, known as the HOMO-LUMO energy gap (ΔE), are critical parameters. emerginginvestigators.org A low energy gap is indicative of a molecule that is more reactive and possesses higher electron conductivity, as it implies that less energy is required to excite an electron from the HOMO to the LUMO. emerginginvestigators.orgdistantreader.org This intramolecular charge transfer is a key factor in the bioactivity of many compounds. distantreader.org For thiazolidin-4-one derivatives, DFT calculations are commonly used to determine these values, providing a theoretical basis for their electronic behavior and potential interactions. researchgate.netresearchgate.net

| Parameter | Description | Typical Calculated Value (eV) | Implication |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 | Indicates electron-donating capacity. Higher values suggest better donation ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 | Indicates electron-accepting capacity. Lower values suggest better acceptance ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.0 | A smaller gap suggests higher reactivity and lower kinetic stability. emerginginvestigators.org |

Note: The values presented are representative for the thiazolidin-4-one class of compounds and are not specific experimental data for this compound.

Prediction of Reactivity and Stability Parameters

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to predict the chemical reactivity and stability of a molecule. These parameters, such as chemical hardness, softness, and electronegativity, provide a quantitative measure of a molecule's behavior in chemical reactions.

A large HOMO-LUMO gap generally signifies high stability and low reactivity, making the compound chemically harder. emerginginvestigators.org Conversely, a small energy gap points to a "softer" molecule that is more polarizable and reactive. distantreader.org These descriptors are crucial for identifying potential reactive sites for electrophilic and nucleophilic attacks, which is vital information for understanding potential metabolic pathways and designing derivatives with enhanced stability or specific reactivity. research-nexus.net

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). impactfactor.org This method is instrumental in virtual screening and rational drug design, allowing researchers to predict the interaction between a compound like this compound and a biological target.

Analysis of Ligand-Protein Interactions and Binding Modes

Docking simulations provide detailed information about the binding mode of a ligand within the active site of a protein. This includes identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the ligand-protein complex. ekb.egamazonaws.com For thiazolidin-4-one derivatives, docking studies have been widely used to elucidate their binding mechanisms with various enzymes and receptors, such as cyclooxygenase (COX), polo-like kinase 1, and bacterial enzymes. ekb.egtbzmed.ac.irresearchgate.netresearchgate.net Understanding these interactions is critical for explaining the compound's biological activity and for guiding the design of more potent analogs. nih.gov

Prediction of Molecular Target Specificity and Affinity

The primary output of a docking simulation is a score that estimates the binding affinity (e.g., in kcal/mol) of the ligand for the protein target. impactfactor.org Lower binding energy scores typically indicate a more stable ligand-protein complex and, consequently, higher potential biological activity. By docking this compound against a panel of different protein targets, researchers can predict its specificity and identify the most likely biological pathways it may modulate. nih.gov Molecular dynamics simulations can further refine these predictions by simulating the movement of the ligand-protein complex over time, providing insights into the stability of the predicted binding mode.

| Parameter | Description | Example Finding |

| Binding Affinity | Estimated free energy of binding (kcal/mol) of the ligand to the protein's active site. | -7.0 to -9.0 kcal/mol |

| Hydrogen Bonds | Formation of hydrogen bonds with key amino acid residues (e.g., Tyr355, Met522 in COX enzymes). ekb.eg | |

| Hydrophobic Interactions | Interactions with nonpolar residues within the binding pocket. | |

| Interacting Residues | Specific amino acids in the protein's active site that form bonds with the ligand. |

Note: This table illustrates typical outputs from molecular docking studies on thiazolidin-4-one derivatives against protein targets.

Predictive Modeling for Pharmacokinetic Profiles (ADME)

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) models are used to predict these properties computationally. impactfactor.org These predictions help to identify potential liabilities early in the drug discovery process, reducing the likelihood of late-stage failures. nih.gov

For compounds in the thiazolidin-4-one family, ADME prediction is a standard step. ekb.egekb.eg Models assess properties like oral bioavailability, blood-brain barrier penetration, and adherence to established drug-likeness rules, such as Lipinski's Rule of Five. impactfactor.org These rules use physicochemical properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors to estimate a compound's potential to be an orally active drug. impactfactor.org In silico studies have shown that many thiazolidin-4-one derivatives possess favorable drug-like properties. nih.govresearchgate.net

| ADME Parameter | Description | Predicted Outcome for Thiazolidin-4-ones |

| Lipinski's Rule of Five | A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug. | Generally compliant impactfactor.orgekb.eg |

| Molecular Weight | The mass of the molecule. | < 500 g/mol |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water; a measure of lipophilicity. | < 5 |

| Hydrogen Bond Donors | Number of N-H and O-H bonds. | < 5 |

| Hydrogen Bond Acceptors | Number of N and O atoms. | < 10 |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms. | Favorable for cell permeability |

Note: This table outlines key ADME parameters and the generally favorable predictions for the thiazolidin-4-one scaffold based on in silico studies.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal computational methods used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For the class of 4-thiazolidinone (B1220212) derivatives, including this compound, QSAR models have been instrumental in elucidating the structural features that govern their therapeutic effects, thereby guiding the design of new, more potent molecules. These studies encompass a range of biological activities, from antimicrobial and antitubercular to anticancer and antidiabetic properties.

A common approach in the QSAR analysis of 4-thiazolidinone derivatives involves the use of multiple linear regressions (MLR) to develop predictive models. stmjournals.innih.gov For instance, a QSAR study on a series of 24 4-thiazolidinone derivatives with antimicrobial activity utilized this method to create a statistically significant model. stmjournals.in The developed model demonstrated a good correlation between the structural descriptors and the antimicrobial activity, with a non-cross-validated correlation coefficient (r²) of 0.9, a cross-validated correlation coefficient (r²cv) of 0.76, and a predictive r² for the test set of 0.87. stmjournals.in This indicates a robust and predictive model. The study identified that multidimensional steric factors and electronic factors such as the heat of formation (HF), principle moment of inertia-Y axis (PMI-Y), dipole energy (D2), and electronic energy are strongly correlated with the biological activity. stmjournals.in

Another QSAR investigation focused on the antitubercular activity of 53 thiazolidine-4-one derivatives against Mycobacterium tuberculosis H37Rv. tandfonline.comresearchgate.net The best predictive model developed in this study showed a high correlation coefficient (R²) of 0.9092 and an adjusted R² of 0.8950. tandfonline.comresearchgate.net The analysis revealed that molecular descriptors like MLFER_S (related to polarizability), GATSe2 (an autocorrelation descriptor related to electronegativity), SHal (a descriptor for the number of halogen atoms), and EstateVSA 6 (related to the electrotopological state and surface area) were positively correlated with antitubercular activity. tandfonline.comresearchgate.net Conversely, the descriptor SpMAD_Dzs 6 showed a negative correlation. tandfonline.comresearchgate.net These findings suggest that higher polarizability, electronegativity, surface area contributions, and the presence of halogen atoms in the thiazolidin-4-one derivatives enhance their antitubercular activity. tandfonline.comresearchgate.net

Furthermore, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to understand the structure-activity relationships of 2-imino-thiazolidin-4-one derivatives as selective S1P1 receptor agonists, which have potential in treating immune-mediated diseases. mdpi.com A satisfactory CoMFA model yielded a q² value of 0.751 and an r² value of 0.973, highlighting the significant role of electrostatic and steric properties in the compound's potency. mdpi.com The best CoMSIA model, which incorporated steric, electrostatic, hydrophobic, and H-bond donor descriptors, produced a q² of 0.739 and an r² of 0.923. mdpi.com The graphical contour maps generated from these models provide insights into the structural modifications that could lead to enhanced biological activity. mdpi.com

The diverse biological activities of the 4-thiazolidinone scaffold, including antidiabetic, antioxidant, anticonvulsant, anticancer, and anti-inflammatory effects, have been a subject of extensive research. mdpi.com QSAR studies contribute significantly to understanding the structural requirements for each of these activities, aiding in the rational design of more effective therapeutic agents. nih.gov For example, thiazolidine (B150603) ring-based compounds are known to act as PPAR-γ agonists, making them relevant in the treatment of type 2 diabetes. nih.gov

The table below summarizes key findings from various QSAR studies on 4-thiazolidinone derivatives, providing insights into the descriptors influencing their biological activities.

| Biological Activity | QSAR Model Type | Key Descriptors | Correlation | Statistical Significance | Reference |

| Antimicrobial | 2D-QSAR (MLR) | Heat of Formation (HF), PMI-Y, Dipole Energy (D2), Electronic Energy | Strong correlation with activity | r² = 0.9, r²cv = 0.76, pred_r² = 0.87 | stmjournals.in |

| Antitubercular | 2D-QSAR | MLFER_S, GATSe2, SHal, EstateVSA 6 | Positive correlation with activity | R² = 0.9092, R²adj = 0.8950 | tandfonline.comresearchgate.net |

| Antitubercular | 2D-QSAR | SpMAD_Dzs 6 | Negative correlation with activity | R² = 0.9092, R²adj = 0.8950 | tandfonline.comresearchgate.net |

| S1P1 Receptor Agonism | 3D-QSAR (CoMFA) | Electrostatic and Steric Fields | Significant role in potency | q² = 0.751, r² = 0.973 | mdpi.com |

| S1P1 Receptor Agonism | 3D-QSAR (CoMSIA) | Steric, Electrostatic, Hydrophobic, H-bond Donor Fields | Significant role in potency | q² = 0.739, r² = 0.923 | mdpi.com |

These QSAR studies collectively underscore the importance of specific physicochemical and structural properties of the 4-thiazolidinone scaffold in determining its biological activity. For this compound, the presence of the fluorophenyl group would significantly influence descriptors related to electronegativity, polarizability, and halogen count, which have been shown to be important for activities like antitubercular efficacy. tandfonline.comresearchgate.net

Analytical and Spectroscopic Characterization Methodologies in Research on 3 4 Fluorophenyl 1,3 Thiazolidin 4 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of 3-(4-fluorophenyl)-1,3-thiazolidin-4-one derivatives. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, researchers can map the carbon-hydrogen framework, identify the electronic environment of each atom, and confirm the presence and position of the fluorine substituent.

¹H NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. In a typical ¹H NMR spectrum of a 2-substituted-3-(4-fluorophenyl)-1,3-thiazolidin-4-one, the protons of the thiazolidinone ring exhibit characteristic signals. The proton at the C2 position (S-CH-N) typically appears as a singlet, while the two protons of the methylene (B1212753) group at the C5 position (S-CH₂) often appear as two doublets due to their magnetic non-equivalence. The protons of the 4-fluorophenyl group usually appear as a set of multiplets in the aromatic region of the spectrum.

¹³C NMR spectroscopy is used to determine the number of different carbon atoms and their electronic environments. The carbonyl carbon (C=O) of the thiazolidin-4-one ring is typically observed at a downfield chemical shift. The C2 and C5 carbons of the heterocyclic ring also show characteristic signals. The carbon atoms of the 4-fluorophenyl group will show distinct signals, with their chemical shifts influenced by the fluorine atom. Furthermore, the coupling between the fluorine and carbon atoms (J-coupling) can provide additional structural information.

¹⁹F NMR spectroscopy is a highly sensitive technique specifically used to detect the fluorine atom. For this compound derivatives, a single resonance is expected in the ¹⁹F NMR spectrum, confirming the presence of the fluorine atom on the phenyl ring. The chemical shift of this signal can provide insights into the electronic environment of the fluorine atom. In some cases, fluorinated derivatives may also have a fluorine atom on the thiazolidinone ring, which would give rise to a distinct signal. For instance, in a study of (E)-2-(2,4-difluorophenylimino)-3-ethyl-5-fluorothiazolidin-4-one, the fluorine on the thiazolidinone ring appeared at -157.4 ppm, while the fluorines on the phenyl ring appeared at -115.6 and -120.7 ppm. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for a 2,3-Disubstituted-4-Thiazolidinone Derivative

| Atom | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| C2-H | 5.86 (s, 1H) | 63.2 |

| C5-H₂ | 3.71 (d, 1H, J=15.5 Hz), 3.75-3.88 (m, 1H) | 32.9 |

| C4=O | - | 171.3 |

| Aromatic-H | 7.02-7.12 (m, 2H), 7.26-7.34 (m, 2H) | 116.0 (d, ²JC-F= 21.8 Hz), 129.1 (d, ³JC-F= 8.5 Hz), 135.3 (d, ⁴JC-F= 3.2 Hz), 162.9 (d, ¹JC-F= 247.7 Hz) |

Data for 2-(4-fluorophenyl)-3-(2-(pyrrolidin-1-yl)ethyl)thiazolidin-4-one, a representative derivative. tandfonline.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the analysis of this compound derivatives, the IR spectrum provides clear evidence for the key structural features.

The most prominent absorption band is typically that of the carbonyl group (C=O) of the lactam ring, which appears in the region of 1611–1702 cm⁻¹. biointerfaceresearch.com The stretching vibration of the carbon-nitrogen bond (C-N) is usually observed around 1342 cm⁻¹. biointerfaceresearch.com The presence of the thioether linkage (C-S) is confirmed by a weaker absorption band in the fingerprint region, typically around 702 cm⁻¹. biointerfaceresearch.com The aromatic C-H stretching of the fluorophenyl group can be seen above 3000 cm⁻¹, while the aliphatic C-H stretching of the thiazolidinone ring appears just below 3000 cm⁻¹. The C-F stretching vibration is typically observed in the range of 1258-1227 cm⁻¹. biointerfaceresearch.com

Table 2: Characteristic IR Absorption Bands for this compound Derivatives

| Functional Group | Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** |

| C=O (Lactam) | Stretching | 1611 - 1702 |

| C-N | Stretching | ~1342 |

| C-S | Bending | ~702 |

| C-F | Stretching | 1227 - 1258 |

| Aromatic C-H | Stretching | >3000 |

| Aliphatic C-H | Stretching | <3000 |

Data compiled from representative studies of thiazolidin-4-one derivatives. biointerfaceresearch.com

Mass Spectrometry (MS, HR-MS, LC-MS)

Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and for obtaining information about its structure through fragmentation patterns. High-resolution mass spectrometry (HR-MS) provides the exact molecular formula of the compound.

In the mass spectrum of a this compound derivative, the molecular ion peak (M⁺) is a key piece of evidence for the compound's identity. For instance, the molecular ion peak for 2-(4-fluorophenyl)-3-(2-(pyrrolidin-1-yl)ethyl)thiazolidin-4-one was observed at m/z = 294. tandfonline.com The fragmentation pattern can also be diagnostic. Common fragmentation pathways for thiazolidin-4-ones involve cleavage of the heterocyclic ring. The presence of the 4-fluorophenyl group would lead to characteristic fragments, such as a fluorophenyl cation.

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS, allowing for the analysis of complex mixtures and the confirmation of the molecular weight of the purified compound. mdpi.com

Chromatographic Purity Assessment (HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of synthesized compounds. By using a suitable stationary phase (column) and mobile phase, the components of a mixture can be separated. The purity of the this compound derivative is determined by the presence of a single, sharp peak in the chromatogram. The retention time of this peak is a characteristic of the compound under the specific chromatographic conditions. While specific HPLC methods can vary, they are routinely used to ensure the purity of the final products in synthetic studies of thiazolidinone derivatives. mdpi.com

Future Research Directions and Translational Perspectives for 3 4 Fluorophenyl 1,3 Thiazolidin 4 One Derivatives

Exploration of Novel Derivatization and Scaffold Hybridization Strategies

Future research will heavily focus on the synthesis of new analogs of 3-(4-Fluorophenyl)-1,3-thiazolidin-4-one through innovative derivatization and molecular hybridization techniques. The goal is to create molecules with improved potency, selectivity, and pharmacokinetic profiles.

Derivatization: Modifications at the C2, N3, and C5 positions of the thiazolidin-4-one ring are key to tuning the biological activity. nih.gov For instance, introducing various aryl groups at the C2 position has been a common strategy. A recent study synthesized a series of 2-aryl-3-aminothiazolidin-4-one derivatives incorporating a 1,2,4-triazole (B32235) moiety. One of the most effective compounds in this series featured a 4-fluorophenyl group at the C2 position of the thiazolidine (B150603) ring, highlighting the importance of this specific substitution in generating antibiofilm activity against S. aureus. nih.gov Further exploration could involve introducing a wider range of heterocyclic or aliphatic groups at this position to probe structure-activity relationships (SAR).

Scaffold Hybridization: This strategy involves combining the this compound core with other pharmacologically active scaffolds to create hybrid molecules with potentially synergistic or novel mechanisms of action. This approach has shown considerable promise. ump.edu.pl

Key hybridization strategies include:

Combining with other heterocycles: Hybrids of thiazolidin-4-ones with moieties such as 1,3,4-thiadiazole, pyrazoline, benzothiazole, and indole (B1671886) have been developed. ump.edu.plbiointerfaceresearch.comchemmethod.com For example, pyrazoline-bearing 4-thiazolidinone (B1220212) hybrids are considered attractive for designing potential anticancer agents. mdpi.com

Fusion with existing ring systems: Creating fused heterocyclic systems can lock the molecule into a specific conformation, potentially increasing its affinity for a biological target. An example is the development of fused thiopyrano[2,3-d]thiazoles from 5-ene-4-thiazolidinone precursors, which could serve as cyclic mimetics with unique properties. ump.edu.pl

Incorporation of specific pharmacophores: Attaching known pharmacophores, such as a sulfonamide group, can direct the molecule to specific targets like carbonic anhydrases. nih.gov

The following table summarizes examples of hybridization strategies for the broader thiazolidin-4-one class, which can be applied to this compound.

| Hybrid Scaffold | Target/Activity | Reference Compound Example |

| 1,3,4-Thiadiazole | Acetylcholinesterase Inhibition | 2-((5-ethyl-1,3,4-thiadiazol-2-yl)imino)-5-(4-methylbenzylidene)thiazolidin-4-one biointerfaceresearch.com |

| Pyrazoline | Anticancer | Pyrazoline-thiazolidinone conjugates ump.edu.plmdpi.com |

| 1,2,4-Triazole | Antibiofilm | Hybrid with 4-fluorophenyl at C2 of thiazolidine ring nih.gov |

| Isatin | Anticancer | Isatin-based thiazolidin-4-one derivatives nih.gov |

| 1,3,5-Triazine | Antibiofilm | Thiazolidin-4-one-1,3,5-triazine hybrids nih.gov |

Identification and Validation of Undiscovered Biological Targets

While derivatives of this compound are known to interact with a range of targets, a significant area for future research is the identification and validation of novel biological targets. This will broaden the therapeutic applications of this chemical class. Thiazolidin-4-ones have already been shown to inhibit enzymes such as MurB, crucial for bacterial peptidoglycan biosynthesis, making them attractive as antimicrobial agents. nih.gov

Potential avenues for discovering new targets include:

Kinase Profiling: Given that some thiazolidinone derivatives act as kinase inhibitors, comprehensive screening against a broad panel of human kinases could reveal unexpected targets relevant to oncology, inflammation, or metabolic disorders. mdpi.com

Enzyme Inhibition Screening: Systematic screening against other enzyme classes, such as proteases, phosphatases (e.g., CDC25), and histone deacetylases (HDACs), could uncover entirely new mechanisms of action. nih.gov

Antiviral Targets: Research could focus on viral enzymes like proteases, polymerases, or integrases, for which thiazolidin-4-one derivatives have not been extensively tested.

Antiparasitic Pathways: Exploring essential metabolic pathways in parasites like Plasmodium falciparum (malaria) or Leishmania species could identify novel targets for these compounds. mdpi.com

Bacterial Targets: Beyond established targets like DNA gyrase and MurB, research could investigate effects on other bacterial processes, such as quorum sensing or biofilm formation, which are critical for bacterial pathogenicity and resistance. nih.govmdpi.com

The SwissADME platform and molecular docking experiments are valuable in silico tools that can predict potential macromolecular targets, which can then be validated experimentally. mdpi.com

Development of Multi-Targeting Therapeutic Agents

The ability of the thiazolidin-4-one scaffold to interact with multiple biological targets is a significant advantage that can be harnessed to develop multi-targeting drugs. nih.gov Such agents can offer improved therapeutic efficacy, especially for complex diseases like cancer, and may help overcome drug resistance. ump.edu.pl

Future research in this area will focus on:

Rational Design of Dual Inhibitors: A key strategy is to design single molecules that can inhibit two or more distinct targets. For instance, derivatives that act as dual cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) inhibitors have been developed. nih.gov This concept can be extended to other target combinations, such as dual kinase/HDAC inhibitors for cancer therapy.

Combination Therapy Approaches: Studies have already shown the effectiveness of combining a pyrazoline-bearing 4-thiazolidinone derivative (Les-4367) with anti-HER2 antibodies like trastuzumab or pertuzumab in gastric cancer cells. mdpi.com This combination demonstrated a synergistic anticancer effect linked to the induction of apoptosis. mdpi.com Future work could explore other combinations with established chemotherapeutic agents or targeted therapies.

Polypharmacology in Neurodegenerative Diseases: In diseases like Alzheimer's, a multi-target approach is highly desirable. Thiazolidin-4-one derivatives that inhibit acetylcholinesterase (AChE) could be further modified to also target other relevant pathways, such as beta-secretase (BACE1) or glycogen (B147801) synthase kinase 3 beta (GSK-3β). biointerfaceresearch.com

The development of multi-target agents requires a deep understanding of the interconnected signaling pathways involved in a specific disease. mdpi.com

Integration of Advanced Computational and Machine Learning Algorithms in Drug Design

The integration of computational chemistry and artificial intelligence is set to revolutionize the design of new this compound derivatives. These advanced tools can significantly shorten the drug discovery timeline by predicting molecular properties and biological activities, thereby prioritizing the synthesis of the most promising candidates. researchgate.netjocpr.com

Key applications include:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), can be developed to understand the relationship between the structural features of thiazolidinone derivatives and their biological activity. nih.gov These models provide insights into the required steric and electrostatic properties for optimal potency, guiding the design of new analogs. nih.gov

Molecular Docking and Dynamics: These techniques are used to predict the binding modes of thiazolidinone derivatives within the active site of a target protein. nih.govresearchgate.net This allows for the rational design of modifications to improve binding affinity and selectivity. Molecular dynamics simulations can further assess the stability of the ligand-protein complex over time. mdpi.com

Machine Learning (ML): ML algorithms can be trained on large datasets of chemical structures and their associated biological data to predict drug-target interactions (DTIs). jocpr.com This data-driven approach can rapidly screen virtual libraries of novel this compound derivatives to identify candidates with a high probability of interacting with a desired target or multiple targets. jocpr.com

ADMET Prediction: In silico tools and ML models are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process. researchgate.net This helps to filter out compounds that are likely to fail in later stages due to poor pharmacokinetic profiles or toxicity.

By combining these computational approaches, researchers can move from a trial-and-error synthesis process to a more rational, hypothesis-driven design of novel this compound derivatives with enhanced therapeutic potential. researchgate.net

Q & A

Q. Critical Parameters :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 60–80°C | Higher temps accelerate ring closure but risk side reactions. |

| Solvent | Ethanol/DMF | Polar aprotic solvents enhance alkylation efficiency. |

| Reaction Time | 6–12 hours | Longer times improve conversion but may degrade sensitive groups. |

Basic: How is the structural integrity of this compound validated experimentally?

Methodological Answer:

Use a combination of:

- NMR Spectroscopy : H and C NMR confirm substituent positions. For example, the fluorophenyl group shows characteristic splitting patterns (e.g., H δ 7.2–7.4 ppm, F δ -110 ppm) .

- X-ray Crystallography : Resolves stereochemistry and bond lengths. SHELXL refinement (e.g., R-factor < 0.06) ensures accuracy. Key metrics include C–S bond lengths (~1.68 Å) and dihedral angles between rings (~15°) .

- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., m/z 315.4 for CHFNOS) .

Advanced: How do electronic effects of the 4-fluorophenyl group influence reactivity and biological activity?

Methodological Answer:

The fluorine atom enhances:

- Electron-withdrawing effects : Stabilizes the thiazolidinone carbonyl (C=O) via resonance, increasing electrophilicity for nucleophilic attacks (e.g., in enzyme inhibition) .

- Hydrogen-bonding : Fluorine’s electronegativity improves binding to targets like COX-2 (IC ~2.5 µM) or EGFR kinase (IC ~1.8 µM) .

SAR Table : Substituent Effects on Activity

| Substituent | Position | Activity (IC, µM) | Mechanism |

|---|---|---|---|

| 4-Fluorophenyl | Thiazolidinone C3 | 1.8–2.5 | Enhanced H-bonding to kinase active sites. |

| Chlorophenyl | Thiazolidinone C3 | 4.7–6.2 | Reduced selectivity due to larger size. |

| Methoxypropyl | N3 | 3.1 | Alters lipophilicity (logP ~2.8). |